2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

Physicochemical profiling Lipophilicity Medicinal chemistry

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole (CAS 70057-70-4) is a 1,3,4‑thiadiazole heterocycle bearing a 2‑naphthyl substituent at position 5 and a primary amine at position 2. With a molecular formula of C₁₂H₉N₃S and a calculated XLogP of 2.9, this scaffold presents a planar, electron‑deficient core amenable to further derivatisation.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
Cat. No. B13685904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NN=C(S3)N
InChIInChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15)
InChIKeyXFDSCEVGRGOSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole – Core Structural Profile and Procurement Context


2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole (CAS 70057-70-4) is a 1,3,4‑thiadiazole heterocycle bearing a 2‑naphthyl substituent at position 5 and a primary amine at position 2 . With a molecular formula of C₁₂H₉N₃S and a calculated XLogP of 2.9, this scaffold presents a planar, electron‑deficient core amenable to further derivatisation . Its commercial availability as a research‑grade building block (typical purity ≥98 %) positions it as a key intermediate for generating focused libraries of naphthalene‑containing thiadiazole derivatives .

Why 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole Cannot Be Replaced by Simple Phenyl or Alkyl Analogues


Substituting the 5‑naphthyl group with a smaller phenyl or alkyl substituent drastically alters the physicochemical profile and biological recognition of the resulting molecule. In a systematic study of six 2‑amino‑5‑aryl‑1,3,4‑thiadiazoles, the identity of the 5‑aryl ring was the dominant driver of antifungal potency, with the p‑fluorophenyl analogue (B4) delivering EC₅₀ values of 23.17 μg mL⁻¹ and 20.22 μg mL⁻¹ against Fusarium graminearum and Botrytis cinerea, respectively [1]. The 2‑naphthyl group introduces a larger hydrophobic surface (XLogP ≈ 2.9 vs. ~1.5 for the phenyl analogue), greater aromatic π‑stacking potential, and distinct steric constraints that are not replicable by smaller aryl congeners . Consequently, any attempt to interchange in‑class 2‑amino‑1,3,4‑thiadiazoles without accounting for the 5‑substituent risks loss of target engagement, altered ADME properties, and non‑reproducible biological outcomes.

Quantitative Differentiation of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole Against Closest Structural Analogs


Hydrophobicity Advantage: XLogP of the 2‑Naphthyl Derivative vs. Phenyl and Unsubstituted Analogues

The 2‑naphthyl substituent confers markedly higher lipophilicity compared to the phenyl analogue. 2‑Amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole displays a computed XLogP of 2.9 , whereas 2‑amino‑5‑phenyl‑1,3,4‑thiadiazole and the unsubstituted parent ATDA exhibit XLogP values of approximately 1.5 and ‑0.1, respectively [1]. This difference of ~1.4 log units corresponds to an approximately 25‑fold higher octanol‑water partition coefficient for the naphthyl derivative.

Physicochemical profiling Lipophilicity Medicinal chemistry

Polar Surface Area Modulation: Impact on Drug‑Likeness and Permeability

The topological polar surface area (TPSA) of 2‑amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole is 80 Ų , placing it within the Veber rule threshold of <140 Ų for acceptable oral bioavailability. In contrast, the unsubstituted ATDA scaffold possesses a TPSA of ~54 Ų [1]. The naphthyl‑induced increase of 26 Ų reflects a trade‑off between enhanced lipophilicity (beneficial for passive membrane diffusion) and maintained hydrogen‑bonding capacity (critical for target binding), a balance not achievable with simple alkyl or phenyl substitutions.

Drug-likeness Polar surface area ADME

Steric and Electronic Signature: The 2‑Naphthyl Group as a Pharmacophoric Distinguisher

The 2‑naphthyl substituent introduces a unique combination of extended aromatic surface and rotational restriction (rotatable bond count = 1) not present in the phenyl analogue . In a published medicinal chemistry campaign, naphthalen‑2‑yl‑containing 1,3,4‑thiadiazoleacetamides achieved anti‑plasmodial IC₅₀ values of 0.94 μM (T5) and 3.46 μM (T6) against PfNF54, with selectivity over Hek293 cells [1]. The 2‑naphthyl orientation was critical: the 1‑naphthyl regioisomer (5‑(naphthalen‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine) presents a different dihedral angle between the aryl plane and the thiadiazole core, which alters both the electrostatic potential surface and the preferred binding pose [2].

Pharmacophore modelling Structure–activity relationship Molecular recognition

Derivatisation Versatility: The Primary Amine as a Synthetic Handle for Diversification

The 2‑amino group of 2‑amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole provides a synthetically accessible nucleophilic handle for condensation with aldehydes to generate Schiff bases, or for acylation to produce amide derivatives. In analogous 2‑amino‑5‑aryl‑1,3,4‑thiadiazole systems, Schiff base formation with substituted aromatic aldehydes yielded compounds with demonstrated antibacterial activity against S. aureus and E. coli [1]. The naphthyl‑containing thiadiazoleacetamide scaffold, derived via acylation, delivered compounds T5–T8 with anti‑plasmodial activity and selectivity indices >10 against Hek293 cells [2]. This derivatisation flexibility is retained in the 2‑naphthyl analogue, enabling rational building‑block selection based on the desired downstream chemistry.

Combinatorial chemistry Library synthesis Schiff base formation

Class‑Level Antifungal Activity: Evidence Supporting the Naphthyl‑Containing Pharmacophore

Although direct antifungal IC₅₀/EC₅₀ data for 2‑amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole remain unreported, the broader class of 2‑amino‑5‑aryl‑1,3,4‑thiadiazoles exhibits quantifiable antifungal activity [1]. The most potent analogue in the series, bearing a p‑fluorophenyl substituent (B4), achieved EC₅₀ values of 23.17 μg mL⁻¹ (F. graminearum) and 20.22 μg mL⁻¹ (B. cinerea). Structure–activity relationship analysis from this study indicates that electron‑withdrawing aryl groups enhance potency; the 2‑naphthyl group offers a distinct electronic profile (Hammett σ ≈ 0.12 for 2‑naphthyl vs. σ ≈ 0.06 for phenyl) and substantially larger hydrophobic surface, suggesting a differentiated antifungal profile that warrants empirical evaluation [2].

Antifungal activity Plant pathogen Agrochemical discovery

Recommended Application Scenarios for 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole Based on Quantitative Evidence


Scaffold for Antiparasitic Lead Optimisation Targeting the Folate Pathway

The naphthyl‑bearing thiadiazole‑acetamide chemotype has demonstrated potent anti‑plasmodial activity (IC₅₀ 0.94–3.91 μM against both CQ‑sensitive and CQ‑resistant P. falciparum strains) with selectivity over mammalian cells [1]. 2‑Amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole serves as the optimal starting building block for constructing such acetamide libraries, as the 2‑amino group enables direct acylation to install the critical piperazine‑acetamide linker without the need for orthogonal protection strategies.

Agrochemical Discovery Programmes Targeting Phytopathogenic Fungi

The class of 2‑amino‑5‑aryl‑1,3,4‑thiadiazoles has shown promising fungicidal activity, with the p‑fluorophenyl analogue achieving EC₅₀ values of 20.22 μg·mL⁻¹ against Botrytis cinerea [2]. The 2‑naphthyl derivative, with its higher logP and extended aromatic surface, represents a logical next‑generation candidate for screening against a broader panel of fungal pathogens, particularly those where membrane penetration is a rate‑limiting factor for activity.

Medicinal Chemistry Library Synthesis for CNS‑Targeted Probe Discovery

The favourable balance of logP (2.9) and TPSA (80 Ų) positions the 2‑naphthyl derivative within the CNS MPO desirable space . Its single rotatable bond ensures low conformational entropy, a desirable feature for CNS drug candidates. The 2‑amino handle further enables rapid diversification via Schiff base or amide coupling for structure–activity relationship exploration.

Computational Docking Studies Requiring a Rigid, Planar Aromatic Probe

The 2‑naphthyl orientation provides a well‑defined pharmacophoric vector distinct from the 1‑naphthyl regioisomer [3]. Procurement of the correct 2‑naphthyl regioisomer (CAS 70057‑70‑4) is critical for computational modelling campaigns where docking poses and scoring functions depend on precise molecular geometry. Mis‑specification of the 1‑naphthyl analogue (CAS distinct, commercially available) can lead to irreproducible in silico results.

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